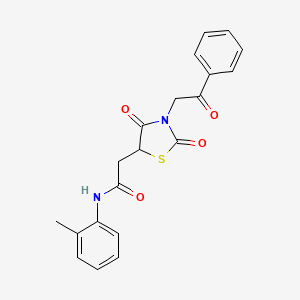

2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)-N-(o-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Thiazolidinones and their derivatives, including the specified compound, are synthesized using various methods that allow for the incorporation of different substituents into the thiazolidinone ring. This versatility is crucial for exploring their pharmacological potential. Multicomponent reactions, click reactions, and green chemistry approaches are commonly employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives (Sahiba et al., 2020).

Molecular Structure Analysis

The structure of thiazolidinones, including the specified compound, features a five-membered ring with a sulfur atom at the first position and a nitrogen atom at the third position. The presence of sulfur and various substituents enhances their pharmacological properties. High-resolution spectroscopic methods and ab initio calculations provide insights into the conformation and stability of these compounds, crucial for understanding their reactivity and biological activity (Issac & Tierney, 1996).

Chemical Reactions and Properties

Thiazolidinones undergo various chemical reactions that are significant in medicinal chemistry. Their ability to act as synthons for various biologically active compounds is notable. The diverse reactions of thiazolidinones offer a wide scope in the field, enabling the synthesis of compounds with varied biological activities (Cunico, Gomes, & Vellasco, 2008).

Physical Properties Analysis

The physical properties of thiazolidinones, such as melting points, solubility, and stability, are influenced by their molecular structure. Modifications at different positions of the thiazolidinone ring affect these properties, impacting their pharmacological profile and therapeutic applicability.

Chemical Properties Analysis

Thiazolidinones exhibit a wide range of chemical properties due to their heterocyclic structure. They show varied biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective effects. These properties make thiazolidinones valuable scaffolds in drug discovery and development (Santos, Jones Junior, & Silva, 2018).

Scientific Research Applications

Bioactivity and Pharmacological Properties

- Thiazolidin-4-ones, a core structure in the chemical compound of interest, are recognized as significant pharmacophores in medicinal chemistry, showcasing a variety of biological activities. Recent studies have shed light on their antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on the biological activity of these molecules has been a subject of extensive research, paving the way for the optimization of thiazolidin-4-one derivatives as more efficient drug agents (Mech, Kurowska, & Trotsko, 2021).

- Thiazolidine motifs, integral to the compound , bridge the gap between organic synthesis and medicinal chemistry. Their incorporation into various compounds has been associated with a wide array of pharmacological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective effects. Their biological diversity makes thiazolidine a highly prized moiety in drug discovery and development. The synthesis of thiazolidine derivatives has been enhanced by employing various innovative approaches such as multicomponent reactions, click reactions, nano-catalysis, and green chemistry. These methods aim to improve the selectivity, purity, product yield, and pharmacokinetic activity of the compounds (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).

Structural and Synthetic Aspects

- The structural and synthetic aspects of thiazolidine and its derivatives have been a focus of interdisciplinary research, with particular emphasis on their applications in medicinal chemistry. The presence of sulfur in the thiazolidine structure is known to enhance pharmacological properties. These compounds are used as vehicles in synthesizing valuable organic combinations due to their varied biological properties. The novel synthesis techniques and the diverse therapeutic and pharmaceutical activities of thiazolidine derivatives underline their significance in drug design and probe development (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).

Potential for Drug Design and Development

- The compound's structural framework provides a valuable template for the design and synthesis of new drug molecules with potential pharmacological effects. The diverse biological activities associated with thiazolidine derivatives make them an attractive target for the development of new pharmacotherapies. The insights into the structural and biological properties of thiazolidine-based compounds offer a promising foundation for future drug discovery efforts (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).

properties

IUPAC Name |

2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-13-7-5-6-10-15(13)21-18(24)11-17-19(25)22(20(26)27-17)12-16(23)14-8-3-2-4-9-14/h2-10,17H,11-12H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXOJTMXHKOZAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CC2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)-N-(o-tolyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2498551.png)

![3-(2-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2498552.png)

![3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-1H-quinazoline-2,4-dione](/img/structure/B2498553.png)

![N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2498555.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2498557.png)

![1-[(1R,2R)-2-(3-Bromophenyl)cyclopropyl]ethanone](/img/structure/B2498559.png)

![1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2498572.png)